Thiazolidine
CAS No.: 504-78-9
Cat. No.: VC21221643
Molecular Formula: C3H7NS
Molecular Weight: 89.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 504-78-9 |
---|---|
Molecular Formula | C3H7NS |
Molecular Weight | 89.16 g/mol |
IUPAC Name | 1,3-thiazolidine |
Standard InChI | InChI=1S/C3H7NS/c1-2-5-3-4-1/h4H,1-3H2 |
Standard InChI Key | OGYGFUAIIOPWQD-UHFFFAOYSA-N |
SMILES | C1CSCN1 |
Canonical SMILES | C1CSCN1 |
Introduction
Physical and Chemical Properties
Thiazolidine exhibits specific physical and chemical properties that determine its behavior in chemical reactions and biological systems. Understanding these properties is essential for designing and synthesizing effective thiazolidine-based therapeutic agents.
Property | Value | Reference |
---|---|---|
Chemical formula | C3H7NS | |
Molar mass | 89.16 g·mol⁻¹ | |
Density | 1.131 g/cm³ | |
Boiling point | 72-75°C (at 25 torr) | |
Physical state | Colorless liquid |
Thiazolidine's structure contains a five-membered ring with specific sites for chemical modifications, particularly at positions 2, 4, and 5. These positions are often exploited for developing derivatives with enhanced pharmacological properties. The heterocyclic nature of thiazolidine, with its nitrogen and sulfur atoms, provides distinct electronic properties that influence its reactivity and interaction with biological targets.
Synthesis and Preparation
The synthesis of thiazolidine involves specific chemical reactions that yield the desired heterocyclic structure. Various methods have been developed to prepare thiazolidine and its derivatives, each offering distinct advantages depending on the desired substituents and functional groups.
Synthesis of Parent Thiazolidine
The primary method for preparing the parent thiazolidine compound involves the condensation reaction between cysteamine and formaldehyde . This reaction proceeds through the formation of an intermediate imine, followed by intramolecular cyclization to yield the five-membered thiazolidine ring.
Derivatives of Thiazolidine
Thiazolidine serves as a foundational structure for numerous derivatives with diverse pharmacological activities. The most significant derivatives include thiazolidine-2,4-diones and thiazolidine-4-ones, which have been extensively studied for their therapeutic potential.
Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione (TZD) represents a privileged structural motif in medicinal chemistry, characterized by a thiazolidine ring with carbonyl groups at positions 2 and 4 . This structural framework is present in many therapeutic agents, particularly those used for the treatment of diabetes mellitus type 2 .
The synthesis of thiazolidine-2,4-dione derivatives often involves a Knoevenagel condensation reaction with aldehydes, followed by specific modifications to achieve the target compounds . For instance, a recent study reported the synthesis of various thiazolidine-2,4-dione derivatives (designated as C1-C5) through chemical reaction with 4-nitrobenzaldehyde using Knoevenagel reaction conditions, which resulted in the reduction of the nitro group to an amine group followed by further modifications .
These derivatives have been characterized using various spectroscopic techniques, including ¹H and ¹³C NMR spectroscopy, to confirm their chemical structures . In silico absorption, distribution, metabolism, and excretion (ADME) studies have revealed important pharmacokinetic properties of these derivatives, as summarized in the following table:
These properties are crucial for understanding the potential therapeutic applications of these derivatives and their behavior in biological systems.
Thiazolidine-4-one Derivatives
Thiazolidine-4-one compounds represent another important class of thiazolidine derivatives. These compounds contain a carbonyl group at position 4 of the thiazolidine ring, which contributes to their stability and pharmacological activities .
The synthesis of thiazolidine-4-one derivatives often involves the reaction of Schiff bases with thioglycolic acid in equal molar proportions . These derivatives have shown significant biological activities, particularly against bacterial strains. For example, they have been tested against Proteus mirabilis (Gram-negative) and Enterococcus faecalis (Gram-positive), showing effective antibacterial properties comparable to established antibiotics like ciprofloxacin .
Pharmacological Applications
Thiazolidine derivatives exhibit a wide range of pharmacological activities, making them valuable scaffolds for drug development. Their applications span various therapeutic areas, from diabetes management to antimicrobial treatments.
Anti-diabetic Properties
One of the most significant applications of thiazolidine derivatives, particularly thiazolidine-2,4-diones, is in the treatment of diabetes mellitus type 2 . These compounds, also known as glitazones, act as modulators of peroxisome proliferator-activated receptors gamma (PPARγ), protein tyrosine phosphatase 1B (PTP1B), and aldose reductase 2 (ALR2) .
The anti-diabetic activity of thiazolidine-2,4-diones is attributed to their ability to enhance insulin sensitivity, improve glucose uptake, and regulate lipid metabolism . Specific thiazolidine-2,4-dione derivatives, such as pioglitazone, have been developed as drugs for managing type 2 diabetes .
Antimicrobial Activities
Thiazolidine derivatives, particularly thiazolidine-4-ones, have shown promising antimicrobial activities against various pathogens . Studies have demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
For instance, a series of 4-thiazolidine derivatives of 6-nitroindazole have been evaluated for antibacterial, anti-tubercular, and antifungal activities . The structure-activity relationship studies revealed that the presence of electron-withdrawing groups is essential for these activities, with stronger electron-withdrawing groups exhibiting greater potency .
The following table presents the minimum inhibitory concentrations (MIC) of specific thiazolidine derivatives against various microbial strains:
Compound | B. subtilis | E. coli | S. aureus | M. tuberculosis | A. niger | A. flavus | Reference |
---|---|---|---|---|---|---|---|
18a | 9.25 μg/mL | 7.25 μg/mL | 6.50 μg/mL | 6.25 μg/mL | 15.5 μg/mL | 15.5 μg/mL |
These findings highlight the potential of thiazolidine derivatives as antimicrobial agents for treating various infectious diseases.
Anticancer Activity
Some thiazolidine derivatives have demonstrated antiproliferative effects against cancer cells, suggesting their potential as anticancer agents . These compounds can interact with specific cellular targets involved in cancer progression, inducing apoptosis or inhibiting cell proliferation.
Anti-inflammatory and Analgesic Properties
Certain thiazolidine derivatives have shown significant anti-inflammatory and pain-relieving effects, which could be valuable for managing inflammatory conditions and pain syndromes . These effects are often attributed to their ability to modulate inflammatory mediators and pathways.
Antioxidant Activity
Several thiazolidine derivatives, particularly 2-aryl thiazolidine-4-carboxylic acid derivatives, have exhibited strong antioxidant properties, as evidenced by their DPPH radical scavenging activity . The following table presents the antioxidant activity of specific derivatives:
The data indicates that compounds with hydroxyl groups in specific positions (such as 62e and 62f) exhibit stronger antioxidant properties, as evidenced by their lower IC50 values.
Additional Therapeutic Applications
Thiazolidine derivatives have also shown potential as:
These diverse therapeutic potentials highlight the versatility of thiazolidine derivatives as scaffolds for developing drugs targeting various diseases and conditions.
Structure-Activity Relationships
Understanding the structure-activity relationships of thiazolidine derivatives is crucial for rational drug design and optimization. Research has revealed several key structural features that influence the biological activities of these compounds.
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